Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide
Overview
Description
Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by the fusion of an imidazole ring with a thiazole ring, which imparts unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide and its derivatives have been synthesized and evaluated for their anticancer properties . The compound has shown broad-spectrum antiproliferative activity against various cancer cell lines . .
Mode of Action
It’s known that the compound exhibitsantiproliferative activity against various cancer cell lines This suggests that it may interact with cellular targets that regulate cell proliferation and growth
Biochemical Pathways
Given its antiproliferative activity, it can be inferred that the compound likely interacts with pathways involved in cell cycle regulation and apoptosis
Result of Action
This compound has demonstrated significant antiproliferative activity against various cancer cell lines . The compound has shown the greatest growth inhibitions against ovarian, colon, renal cancer cell lines, and leukemia cell lines . These results suggest that the compound could potentially be developed as a therapeutic agent for various types of cancers.
Biochemical Analysis
Biochemical Properties
Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide interacts with various biomolecules in biochemical reactions. The compound has displayed broad-spectrum antiproliferative activity against all tested cell lines
Cellular Effects
This compound has shown to have significant effects on various types of cells. It has demonstrated growth inhibitions against an ovarian cancer cell line (OVCAR-3), a colon cancer cell line (HCT-15), two renal cancer cell lines (CAKI-1 and UO-31), and two leukemia cell lines (CCRF-CEM and SR) . The compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide typically involves the reaction of imidazo[2,1-b]thiazole derivatives with acetic acid hydrazide. One common method includes the condensation of 6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl-acetic acid with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative used as an anthelmintic and immunomodulatory agent.
Pifithrin-β: Another imidazo[2,1-b]thiazole derivative with antineoplastic properties.
WAY-181187: An anxiolytic agent based on the imidazo[2,1-b]thiazole scaffold.
Uniqueness
Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike other imidazo[2,1-b]thiazole derivatives, it has shown broad-spectrum antiproliferative activity against various cancer cell lines, making it a promising candidate for further drug development .
Properties
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-ylacetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c8-10-6(12)3-5-4-11-1-2-13-7(11)9-5/h1-2,4H,3,8H2,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUIBZKIXICQHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240595 | |
Record name | Imidazo[2,1-b]thiazole-6-acetic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379254-72-5 | |
Record name | Imidazo[2,1-b]thiazole-6-acetic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=379254-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[2,1-b]thiazole-6-acetic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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